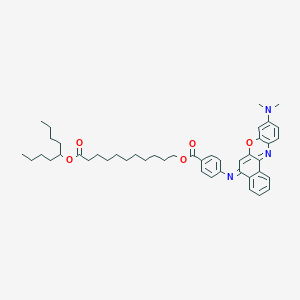
Chromoionophore VII
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromoionophore VII is a useful research compound. Its molecular formula is C45H57N3O5 and its molecular weight is 719.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sensing Applications
Chromoionophore VII is primarily employed in the development of optical sensors for detecting various ions and molecules. Its ability to change color based on the ionic environment allows for sensitive detection mechanisms.
Ion-Selective Sensors
This compound has been integrated into polymeric membranes to create ion-selective sensors. These sensors can detect ions such as sodium (Na⁺), potassium (K⁺), and silver (Ag⁺) through changes in absorbance at specific wavelengths.
- Case Study: Sodium Ion Detection
- A study demonstrated that a membrane containing this compound exhibited a significant absorbance shift in response to varying Na⁺ concentrations. The sensor showed a linear response within a specific concentration range, indicating its potential for real-time monitoring of sodium levels in biological samples .
| Ion Detected | Detection Range | Response Time |
|---|---|---|
| Na⁺ | 10⁻⁶ to 10⁻¹ M | <1 min |
| K⁺ | 10⁻⁶ to 10⁻¹ M | <1 min |
| Ag⁺ | 10⁻⁵ to 10⁻¹ M | <2 min |
Optical Sensors for Environmental Monitoring
This compound is also used in sensors designed for environmental applications, such as detecting carbon dioxide (CO₂) levels in aqueous solutions.
- Case Study: CO₂ Detection
Logic Gate Applications
The unique properties of this compound allow it to function as part of logic gate systems, where it can be used to process chemical signals.
Bulk Optodes as Logic Gates
Research has shown that bulk optodes containing this compound can operate as logic gates based on ion inputs. These systems utilize the competitive binding of protons and metal ions to produce specific outputs.
- Case Study: INH/NINH Logic Gates
- In experiments, this compound was incorporated into membranes that produced INH (Inhibitory) and NINH (Non-Inhibitory) logic gates depending on the pH and ion concentrations. For example, at pH levels below its pKa, the system responded differently compared to higher pH levels, allowing for complex signal processing .
| Logic Gate Type | Input Conditions | Output Observed |
|---|---|---|
| INH A | Low pH, Na⁺ present | Absorbance at 540 nm |
| NINH A | Low pH, K⁺ present | Absorbance at 665 nm |
Future Directions and Research Opportunities
The versatility of this compound opens avenues for further research in various fields:
- Nanotechnology : Integration into nanosensors for enhanced sensitivity.
- Biomedical Applications : Development of targeted drug delivery systems using chromoionophores as responsive agents.
- Environmental Chemistry : Creation of multi-ion sensors for comprehensive environmental monitoring.
Propiedades
Número CAS |
141754-62-3 |
|---|---|
Fórmula molecular |
C45H57N3O5 |
Peso molecular |
719.9 g/mol |
Nombre IUPAC |
(11-nonan-5-yloxy-11-oxoundecyl) 4-[[9-(dimethylamino)benzo[a]phenoxazin-5-ylidene]amino]benzoate |
InChI |
InChI=1S/C45H57N3O5/c1-5-7-19-36(20-8-6-2)52-43(49)23-15-13-11-9-10-12-14-18-30-51-45(50)33-24-26-34(27-25-33)46-40-32-42-44(38-22-17-16-21-37(38)40)47-39-29-28-35(48(3)4)31-41(39)53-42/h16-17,21-22,24-29,31-32,36H,5-15,18-20,23,30H2,1-4H3 |
Clave InChI |
ACJOCTIRKDZZGC-UHFFFAOYSA-N |
SMILES |
CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 |
SMILES canónico |
CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















